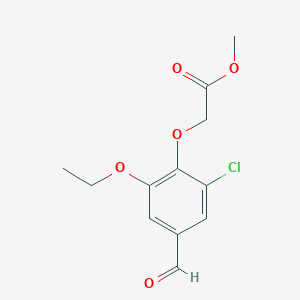

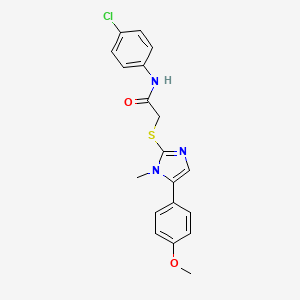

![molecular formula C16H23N5O4 B2798000 2,6-双(3-羟基丙基)-4,7,8-三甲基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 919037-80-2](/img/structure/B2798000.png)

2,6-双(3-羟基丙基)-4,7,8-三甲基嘌呤[7,8-a]咪唑-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, the classical oxa-Michael addition reaction has been used to prepare functionalized disiloxanes by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atoms in the ring can bear a hydrogen atom .Chemical Reactions Analysis

Imidazole compounds can exhibit a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

咪唑衍生物的抗肿瘤活性

咪唑衍生物,包括咪唑的双(2-氯乙基)氨基衍生物等,已显示出显著的抗肿瘤活性。其中一些化合物已通过临床前测试阶段,突出了它们在癌症药物开发中的潜力。咪唑衍生物的结构多样性突出了它们在合成具有不同生物学性质的化合物(包括抗肿瘤功效)方面的多功能性(Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009)。

姜黄素衍生物的生物活性

姜黄素衍生物(包括席夫碱、腙和肟衍生物)的合成和研究已被探索以增强姜黄素的药用和生物学特性。这些衍生物及其金属配合物在生物活性方面具有更高的效力,这表明化学修饰对于提高天然化合物的有效性非常重要(Omidi & Kakanejadifard, 2020)。

抗氧化能力反应途径

ABTS/PP脱色测定法是一种评估抗氧化能力的方法,它揭示了某些抗氧化剂经历的复杂反应途径,包括与ABTS自由基阳离子的偶联反应。这项研究有助于更深入地了解抗氧化剂如何与活性物质相互作用,这对于开发有效的抗氧化疗法和膳食补充剂至关重要(Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

免疫反应调节剂

咪喹莫特及其类似物属于非核苷咪唑并喹啉胺类,通过局部诱导细胞因子激活免疫系统。这些化合物通过体内研究证明了多种生物学功能,包括免疫调节、抗病毒、抗增殖和抗肿瘤活性。这凸显了咪唑衍生物作为治疗各种皮肤病的局部用药的潜力(Syed, 2001)。

新型溴化阻燃剂

室内空气、灰尘、消费品和食品中新型溴化阻燃剂(NBFR)的研究突出了这些化合物应用的增长,以及对它们的出现、环境归宿和毒性的进一步研究的必要性。室内环境中某些NBFR的高浓度引发了对其健康和安全影响的担忧(Zuiderveen, Slootweg, & de Boer, 2020)。

作用机制

安全和危害

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds can cause respiratory irritation when inhaled . Therefore, adequate ventilation should be provided in areas where these compounds are handled to prevent the inhalation of hazardous fumes or dust particles .

未来方向

The steadily growing interest toward biologically active compounds containing in their structure N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases . This implies that there is a significant potential for the development of more organosilicon materials with unique structures and enhanced functionality .

属性

IUPAC Name |

2,6-bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-4-8-22)18(3)16(25)20(14(12)24)7-5-9-23/h22-23H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMSCPMNLBWRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

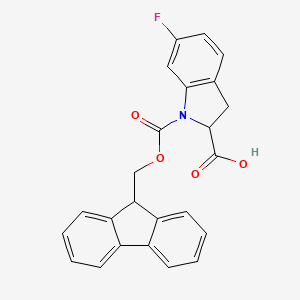

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

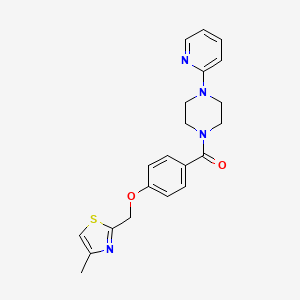

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)

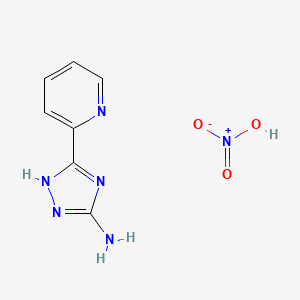

![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)